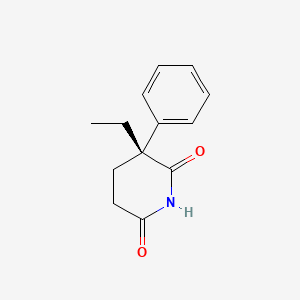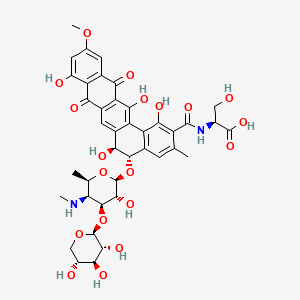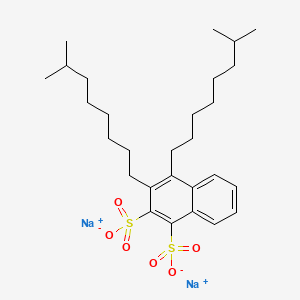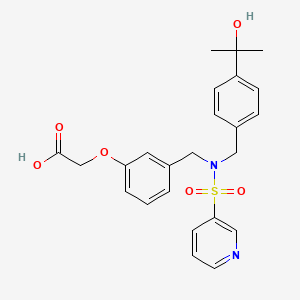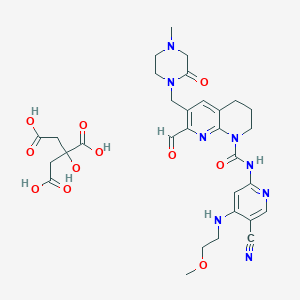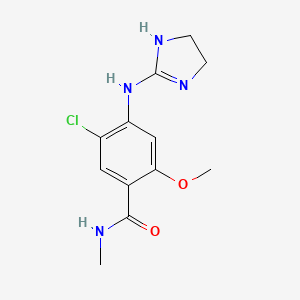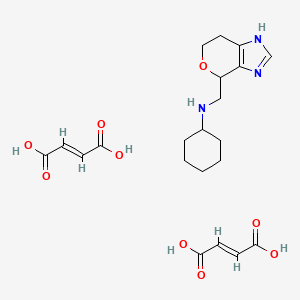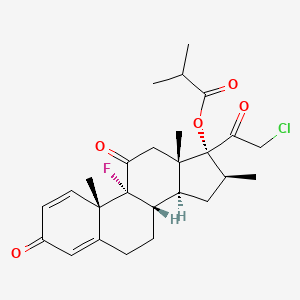
17-o-Isobutyryl clobetasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Isobutyryl clobetasone is a synthetic glucocorticoid corticosteroid and a corticosteroid esterThis compound is primarily used in dermatology for its anti-inflammatory properties, helping to reduce itchiness and erythema associated with conditions like eczema and dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Isobutyryl clobetasone involves the esterification of clobetasone with isobutyric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is often produced in facilities that comply with Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 17-O-Isobutyryl clobetasone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
17-O-Isobutyryl clobetasone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is used in the development of topical formulations for treating inflammatory skin conditions
Industry: The compound is utilized in the production of pharmaceutical products, ensuring consistency and efficacy
Mechanism of Action
17-O-Isobutyryl clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation. This mechanism helps reduce inflammation and associated symptoms .
Comparison with Similar Compounds
- Clobetasone butyrate
- Clobetasol propionate
- Hydrocortisone
Comparison: 17-O-Isobutyryl clobetasone is unique due to its specific esterification with isobutyric acid, which can influence its pharmacokinetic properties and potency. Compared to clobetasone butyrate, it may offer different absorption rates and duration of action. Clobetasol propionate, on the other hand, is known for its higher potency but also higher risk of side effects .
Properties
CAS No. |
639817-47-3 |
|---|---|
Molecular Formula |
C26H32ClFO5 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-14(2)22(32)33-26(21(31)13-27)15(3)10-19-18-7-6-16-11-17(29)8-9-23(16,4)25(18,28)20(30)12-24(19,26)5/h8-9,11,14-15,18-19H,6-7,10,12-13H2,1-5H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI Key |
KJKUAXYCSXHEGA-AVVSTMBFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C(C)C)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C(C)C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


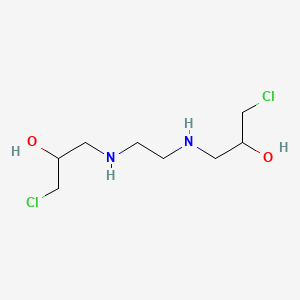


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
